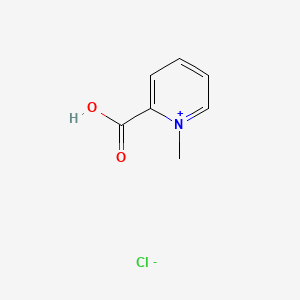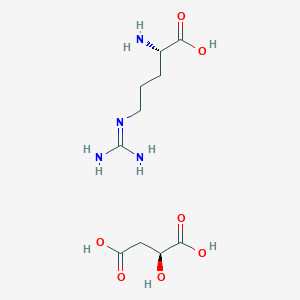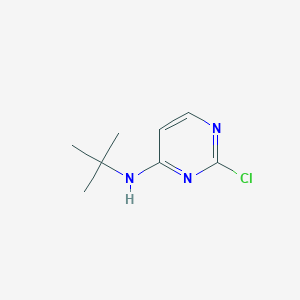
4-氨基吡啶-3-硫醇
描述
4-Aminopyridine-3-thiol is a heterocyclic organic compound that features both an amino group and a thiol group attached to a pyridine ring
科学研究应用
4-Aminopyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in modulating biological pathways due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including catalysts and sensors.
作用机制
Target of Action
The primary target of 4-Aminopyridine-3-thiol is the voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons, and their inhibition can lead to the prolongation of action potentials .
Mode of Action
4-Aminopyridine-3-thiol interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . The increased neurotransmitter release facilitates enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by 4-Aminopyridine-3-thiol affects the action potential propagation pathway . This leads to downstream effects such as increased calcium influx and nuclear translocation of the nuclear factor of activated T-cells (NFAT) , which can have various effects on cellular functions.
Result of Action
The molecular and cellular effects of 4-Aminopyridine-3-thiol’s action include the elongation of action potentials, increased neurotransmitter release, and enhanced neuronal signaling . These effects can lead to the amelioration of certain neurological disorders .
Action Environment
The action, efficacy, and stability of 4-Aminopyridine-3-thiol can be influenced by various environmental factors. For instance, the recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of 4-Aminopyridine-3-thiol . These formulations can enhance drug stability and improve bioavailability, creating novel opportunities for personalized medicine and targeted therapies .
生化分析
Biochemical Properties
4-Aminopyridine-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of 4-aminopyridine-3-thiol is with voltage-gated potassium channels. By inhibiting these channels, 4-aminopyridine-3-thiol prolongs the duration of action potentials, leading to enhanced neurotransmitter release and improved neuronal signaling . This interaction is particularly significant in the context of neurological disorders, where 4-aminopyridine-3-thiol has been shown to augment synaptic transmission and mitigate symptoms .
Additionally, 4-aminopyridine-3-thiol exhibits a propensity for lipid interactions, which can influence its distribution and efficacy within biological membranes . The compound’s affinity for selective receptor binding further underscores its potential as a therapeutic agent in targeted treatments .
Cellular Effects
The effects of 4-aminopyridine-3-thiol on various types of cells and cellular processes are profound. In neuronal cells, the compound enhances synaptic transmission by inhibiting voltage-gated potassium channels, leading to prolonged action potentials and increased neurotransmitter release . This results in improved neuronal signaling and has been shown to alleviate symptoms in conditions such as multiple sclerosis .
In addition to its effects on neuronal cells, 4-aminopyridine-3-thiol also influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate ion channel activity can impact calcium influx and the activation of downstream signaling pathways, such as the nuclear factor of activated T-cells (NFAT) pathway . These effects can lead to changes in gene expression and alterations in cellular metabolism, further highlighting the compound’s multifaceted role in cellular processes .
Molecular Mechanism
At the molecular level, 4-aminopyridine-3-thiol exerts its effects primarily through the inhibition of voltage-gated potassium channels . By binding to these channels, the compound prevents the efflux of potassium ions, thereby prolonging the duration of action potentials and enhancing neurotransmitter release . This mechanism of action is particularly relevant in the context of neurological disorders, where improved neuronal signaling can mitigate symptoms and improve patient outcomes .
Furthermore, 4-aminopyridine-3-thiol has been shown to interact with other biomolecules, such as calcium channels, which can further influence its effects on cellular processes . The compound’s ability to modulate ion channel activity underscores its potential as a therapeutic agent in various neurological and metabolic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-aminopyridine-3-thiol can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to 4-aminopyridine-3-thiol can lead to sustained inhibition of voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release . The compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 4-aminopyridine-3-thiol in animal models are dose-dependent. At lower doses, the compound has been shown to enhance neuronal signaling and improve motor function in animal models of neurological disorders . At higher doses, 4-aminopyridine-3-thiol can induce adverse effects, such as seizures and neurotoxicity . These dose-dependent effects underscore the importance of careful dosage optimization in therapeutic applications of 4-aminopyridine-3-thiol .
Metabolic Pathways
4-Aminopyridine-3-thiol is involved in various metabolic pathways, including those related to neurotransmitter release and ion channel regulation . The compound interacts with enzymes and cofactors that modulate its activity and efficacy within biological systems . For instance, the inhibition of voltage-gated potassium channels by 4-aminopyridine-3-thiol can influence metabolic flux and alter metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-aminopyridine-3-thiol within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross biological membranes and accumulate in specific tissues . Additionally, 4-aminopyridine-3-thiol’s affinity for selective receptor binding can influence its localization and accumulation within target tissues, further enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of 4-aminopyridine-3-thiol is critical to its activity and function. The compound is known to target specific compartments or organelles within cells, such as the plasma membrane and endoplasmic reticulum . Post-translational modifications and targeting signals can direct 4-aminopyridine-3-thiol to these specific subcellular locations, where it can exert its effects on ion channel activity and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridine-3-thiol typically involves the introduction of an amino group and a thiol group onto a pyridine ring. One common method involves the reaction of 2-aminopyridine-3-thiol with appropriate reagents under controlled conditions. For instance, stirring 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in absolute ethanol at room temperature in the presence of zinc oxide nanoparticles can yield the desired compound .
Industrial Production Methods
Industrial production methods for 4-Aminopyridine-3-thiol may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Aminopyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
4-Aminopyridine: Lacks the thiol group but shares the amino group and pyridine ring structure.
2-Aminopyridine-3-thiol: Similar structure but with the amino group in a different position.
3-Aminopyridine: Contains an amino group but lacks the thiol group.
Uniqueness
4-Aminopyridine-3-thiol is unique due to the presence of both an amino group and a thiol group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its analogues.
属性
IUPAC Name |
4-aminopyridine-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWSHDHXYQCBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555226 | |
| Record name | 4-Aminopyridine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-54-0 | |
| Record name | 4-Aminopyridine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















